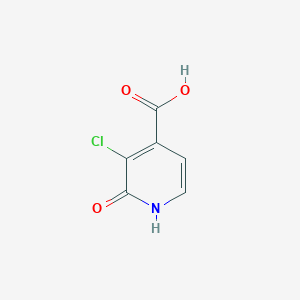

3-Chloro-2-hydroxyisonicotinic acid

Description

Contextualization within Pyridine (B92270) and Heterocyclic Chemistry

Pyridine, an aromatic heterocyclic compound, and its derivatives are fundamental components in a vast array of natural products, pharmaceuticals, and functional materials. beilstein-journals.org The presence of a nitrogen atom in the six-membered ring imparts distinct electronic properties, influencing its reactivity and intermolecular interactions. acs.org The functionalization of the pyridine ring, particularly with halogens and hydroxyl groups, further modulates these properties, offering chemists a powerful tool for fine-tuning molecular architecture and reactivity. researchgate.netrsc.org Halogenated hydroxypyridine carboxylic acids, as a specific subset, are of particular interest due to the interplay of the electron-withdrawing nature of the halogen and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups. nih.gov

Significance of Isonicotinic Acid Derivatives in Synthetic Strategy

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are crucial in medicinal chemistry and drug development. wikipedia.org The carboxylic acid group at the 4-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide variety of amides, esters, and hydrazides. wikipedia.orgontosight.aiontosight.ai These derivatives have been investigated for a range of biological activities. ontosight.aiontosight.ai The introduction of additional substituents, such as a chloro group and a hydroxyl group, onto the isonicotinic acid scaffold, as seen in 3-chloro-2-hydroxyisonicotinic acid, creates a highly functionalized molecule with specific steric and electronic properties that can be exploited in targeted synthetic strategies.

Research Landscape and Objectives Pertaining to this compound

The research landscape for this compound is primarily focused on its role as a key intermediate in the synthesis of novel compounds. While information specifically on this compound is not extensively detailed in publicly available literature, its structural motifs are present in more complex molecules that are the subject of synthetic and medicinal chemistry research. The primary objective of research involving this compound is likely its utilization as a starting material or building block for the construction of larger, more elaborate molecular frameworks with desired functionalities.

Historical Development of Pyridine Functionalization Methodologies

The journey to efficiently synthesize functionalized pyridines has been a long and evolving one. Early methods, such as the Hantzsch and Bohlmann–Rahtz syntheses, laid the groundwork for pyridine chemistry. beilstein-journals.org However, these classical approaches often suffered from limitations such as low yields and the need for pre-functionalized substrates. beilstein-journals.org A significant advancement came with the Chichibabin pyridine synthesis in 1924, which utilized inexpensive reagents. wikipedia.org

In recent decades, the field has been revolutionized by the development of transition-metal-catalyzed C–H bond functionalization reactions. beilstein-journals.orgresearchgate.net These methods allow for the direct introduction of functional groups onto the pyridine ring with high regioselectivity, offering a more atom-economical and sustainable approach. beilstein-journals.orgrsc.org Research continues to explore new catalysts and reaction conditions to further expand the scope and efficiency of pyridine functionalization. researchgate.net

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C6H4ClNO3 |

| Molecular Weight | 173.55 g/mol |

| CAS Number | 185423-02-3 |

| Appearance | Solid (predicted) |

| SMILES | O=C(O)c1cncc(Cl)c1O |

Note: Some physical properties are predicted based on the structure as experimental data is limited in public sources.

Synthesis and Characterization

The synthesis of this compound is not extensively documented in readily available literature. However, general methods for the synthesis of related chloronicotinic acids often involve the hydrolysis of corresponding 3-trichloromethyl pyridine compounds in the presence of an acid like sulfuric or phosphoric acid. googleapis.com Another approach involves the oxidation of 2-chloro-3-alkyl or 2-chloro-3-olefin pyridine. google.com The synthesis of 2-chloronicotinic acid, a related compound, has been achieved through various routes, including the reaction of nicotinic acid N-oxide with phosphorus oxychloride. googleapis.compatsnap.com

Characterization of this compound would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the arrangement of protons and carbon atoms in the molecule. chemicalbook.com Infrared (IR) spectroscopy would help identify the characteristic vibrational frequencies of the functional groups, such as the O-H of the hydroxyl and carboxylic acid groups, the C=O of the carboxylic acid, and the C-Cl bond. nih.govnih.gov Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule. nih.gov

Research Findings and Applications

While direct research applications of this compound are not widely published, its structural components suggest its utility as a versatile intermediate in several areas of chemical research:

Medicinal Chemistry: The presence of the chloro, hydroxyl, and carboxylic acid functionalities on a pyridine ring makes it an attractive scaffold for the synthesis of potential drug candidates. Halogenated compounds are prevalent in pharmaceuticals, often enhancing biological activity. nih.gov The isonicotinic acid moiety is a known pharmacophore found in various therapeutic agents. ontosight.aiontosight.airesearchgate.net

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxylate groups can act as coordination sites for metal ions. This allows for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic, catalytic, or material properties. tandfonline.com

Crystal Engineering: The ability of the molecule to participate in hydrogen bonding through its hydroxyl and carboxylic acid groups, as well as potential halogen bonding interactions, makes it a valuable component for designing and studying crystalline structures with specific packing arrangements and properties. nih.govmdpi.com Studies on related hydroxypyridine carboxylic acids have shown a correlation between tautomerism, aromaticity, and crystal packing. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4ClNO3 |

|---|---|

Molecular Weight |

173.55 g/mol |

IUPAC Name |

3-chloro-2-oxo-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H4ClNO3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |

InChI Key |

JXLMMWRYHICRIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Hydroxyisonicotinic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Strategic Approaches to the Pyridine (B92270) Core

The central feature of 3-Chloro-2-hydroxyisonicotinic acid is the pyridine ring. A primary retrosynthetic disconnection involves breaking the bonds forming this heterocyclic system. One common strategy is to build the pyridine ring from acyclic precursors. However, due to the electron-deficient nature of pyridine, direct and selective functionalization can be challenging. rsc.org

Introduction of Halogen and Hydroxyl Functionalities

The chloro and hydroxyl groups on the pyridine ring are key functionalities. Retrosynthetically, these can be introduced through various functional group interconversions. For instance, a hydroxyl group can be envisioned as arising from the hydrolysis of an ether or an ester, or through the oxidation of a C-H bond. googleapis.com The chloro group can be introduced via electrophilic or nucleophilic chlorination reactions, depending on the nature of the pyridine precursor.

Direct Functionalization of Pyridine Rings

Direct functionalization of a pre-existing pyridine ring offers a more atom-economical approach to the synthesis of this compound.

Regioselective Chlorination Reactions on Pyridine Precursors

Achieving regioselectivity in the chlorination of pyridine derivatives is a significant synthetic challenge. The electronic properties of the substituents already present on the ring dictate the position of further substitution. For instance, the synthesis of 2-chloropyridine (B119429) derivatives can be a key step. nih.gov One method involves the treatment of a corresponding pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which can lead to the formation of a 2-chloropyridine. nih.gov

Hydroxylation and Oxidation Methods for 2-Hydroxypyridines

The introduction of a hydroxyl group at the 2-position of the pyridine ring to form a 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) is a critical transformation. wikipedia.org Several methods exist for this purpose:

From Pyridine N-Oxides: Pyridine N-oxides can undergo rearrangement reactions in the presence of acetic anhydride (B1165640) to yield 2-pyridones. wikipedia.org

Oxidation of Pyridines: Direct oxidation of pyridines to 2-hydroxypyridines can be challenging due to the high oxidation potential of the pyridine ring. nih.gov However, oxidation of the nitrogen atom to form a pyridine N-oxide is a smoother process, which can then be converted to the 2-hydroxypyridine. nih.govgoogle.com A patented method describes the in-situ generation of a catalyst for the oxidation of 2-chloropyridine with hydrogen peroxide to form an N-oxide, which is then hydrolyzed under alkaline conditions to the 2-hydroxypyridine derivative. google.com Another process involves heating a pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide. google.com

From 2-Halopyridines: Nucleophilic substitution of a halogen at the 2-position of a pyridine ring with a hydroxide (B78521) source can also yield 2-hydroxypyridines. For example, 2-bromopyridine (B144113) can be reacted with sodium ethoxide to form 2-ethoxypyridine, which is then oxidized and hydrolyzed to 2-hydroxypyridine-1-oxide. googleapis.com

The following table summarizes some reaction conditions for the synthesis of 2-hydroxypyridine derivatives.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Chloropyridine | 1. H2O2, in-situ catalyst 2. Alkaline hydrolysis | 2-Hydroxypyridine-N-oxide | High | google.com |

| Pyridine-1-oxide | 1. Acetic anhydride 2. H2O2 | 2-Hydroxypyridine-1-oxide | Good | google.com |

| 2-Bromopyridine | 1. NaOC2H5 2. H2O2 3. HCl | 2-Hydroxypyridine-1-oxide | Low (overall) | googleapis.com |

Carboxylation Strategies for Isonicotinic Acid Formation

The final key structural element is the carboxylic acid group at the 4-position, which defines the isonicotinic acid moiety. wikipedia.orgnih.gov

Oxidation of 4-Alkylpyridines: A common industrial method for producing isonicotinic acid is the ammoxidation of 4-picoline (4-methylpyridine) to 4-cyanopyridine, followed by hydrolysis. wikipedia.org Direct oxidation of 4-picoline with nitric acid is also a viable route. wikipedia.org

Direct C-H Carboxylation: Recent research has focused on the direct carboxylation of pyridine C-H bonds using carbon dioxide (CO2) as a sustainable C1 source. chemistryviews.org One innovative method involves a C-H phosphination of pyridine followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2 at atmospheric pressure. chemistryviews.org This approach allows for the C-4 selective carboxylation of pyridines under mild conditions. chemistryviews.org

Below is a table outlining key aspects of a modern C-4 carboxylation method.

| Reaction | Catalyst | Reagents | Conditions | Product |

| C-4 Carboxylation of Pyridine | CuCl | Phosphonium salt, CO2 (1 atm), TMEDA, ZnEt2 | Room Temperature | Isonicotinic acid derivative |

Cyclization and Condensation Pathways to the Pyridine Nucleus

The formation of the pyridine ring itself is a cornerstone of heterocyclic chemistry. Classical methods often rely on the condensation of carbonyl compounds with an ammonia (B1221849) source. researchgate.net These approaches, along with more modern cyclization strategies, provide access to a wide array of substituted pyridines.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, minimizing waste and simplifying purification processes. growingscience.comacsgcipr.org Several MCRs are known for the synthesis of substituted pyridines and 2-pyridones, which are tautomers of 2-hydroxypyridines. These reactions typically involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source. growingscience.com

For instance, a one-pot, three-component condensation of aldehydes, malononitrile, and thiophenols, promoted by a basic ionic liquid, yields highly substituted pyridines. researchgate.net Another example involves the reaction of aldehydes, malononitrile, and thiophenol using Mg-Al hydrotalcite as a reusable solid base catalyst. growingscience.com While these specific examples lead to aminopyridine derivatives, the underlying principle of combining multiple simple precursors to rapidly build the pyridine core is a key strategy. The Guareschi-Thorpe and Hantzsch reactions are classic examples that fall under this category, leading to functionalized pyridines or their dihydro-precursors. acsgcipr.org

A hypothetical MCR approach to a precursor of this compound could involve a chlorinated 1,3-dicarbonyl compound, a C3-synthon that could be converted to a carboxylic acid, and an ammonia source. The challenge lies in the selection of precursors that would correctly install the required substituents at the desired positions.

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

| Reaction Name/Type | Precursors | Catalyst/Conditions | Product Type |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Typically thermal or acid-catalyzed | Dihydropyridine (requires subsequent oxidation) |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Base-catalyzed | 2-Pyridone |

| Thiophenol-based MCR | Aromatic aldehyde, Malononitrile, Thiophenol | Basic ionic liquid or Hydrotalcite | 2-Amino-6-thio-pyridine |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Propargyl ketone | Thermal | Substituted Pyridine |

Intramolecular cyclization represents another fundamental strategy for constructing the pyridine ring. These reactions involve forming the heterocyclic ring from a single linear precursor that already contains the necessary atoms. Often, these pathways are mediated by acid or base catalysts or thermal conditions to induce cyclization. nih.gov For example, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides, showcasing a method of forming a six-membered heterocyclic ring. nih.gov

In the context of 2-pyridone synthesis, the cyclization of 2'-hydroxychalcones can be promoted under various conditions to form flavanones, which involves the formation of a six-membered oxygen-containing heterocycle through intramolecular addition. researchgate.net Analogous intramolecular condensations of appropriately substituted acyclic precursors, such as a 1,5-dicarbonyl compound or a related species with the requisite chloro and carboxyl functionalities, could in principle lead to a dihydropyridine intermediate, which would then require oxidation to the aromatic pyridine ring.

A potential intramolecular pathway to the target molecule could involve an acyclic precursor such as a substituted glutaronitrile (B146979) or a derivative of 3-aminoglutaconic acid, where the chloro and a protected carboxyl group are already in place. Subsequent cyclization and hydrolysis would yield the desired 3-chloro-2-pyridone core.

Transformation of Pyridine N-Oxides

Pyridine N-oxides are highly versatile synthetic intermediates. The N-oxide group activates the pyridine ring for both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 4-positions), making them valuable precursors for functionalized pyridines that are otherwise difficult to access. wikipedia.org

Pyridine N-oxides can undergo rearrangement reactions, often upon treatment with acylating agents like acetic anhydride. wikipedia.orgtandfonline.com This reaction typically introduces an acetoxy group at the 2-position of the pyridine ring. Subsequent hydrolysis yields the corresponding 2-hydroxypyridine (2-pyridone). tandfonline.com This sequence provides a reliable method for converting a pyridine into a 2-pyridone.

Furthermore, pyridine N-oxides can be halogenated to introduce chloro or bromo substituents. For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been reported, providing practical access to various 2-halo-substituted pyridines. nih.gov The direct halogenation of a pre-formed 2-hydroxyisonicotinic acid N-oxide could be a potential route, though the directing effects of the existing substituents would need to be carefully considered. It has been shown that 2-hydroxynicotinic acid can be halogenated at the 5-position using sodium hypohalite in the presence of sodium hydroxide. iipseries.org This suggests that direct halogenation of a 2-hydroxypyridine ring at an adjacent carbon can be challenging.

A plausible, albeit multi-step, pathway starting from isonicotinic acid would involve:

N-oxidation to isonicotinic acid N-oxide.

Reaction with an acylating agent (e.g., POCl₃) to achieve concurrent chlorination and rearrangement, potentially yielding 2-chloroisonicotinic acid.

A subsequent, regioselective chlorination or other functional group manipulation to introduce the chlorine at the 3-position would be necessary, which remains a significant synthetic hurdle.

The utility of pyridine N-oxides extends beyond simple rearrangements and halogenations. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, facilitating reactions that are not possible with the parent pyridine. For example, the increased reactivity towards nucleophiles allows for the introduction of various functional groups at the C-2 and C-4 positions. researchgate.net

Starting with isonicotinic acid, one could envision the following sequence:

Protection of the carboxylic acid.

N-oxidation to form the corresponding pyridine N-oxide.

Reaction with a chlorinating agent such as phosphorus oxychloride or sulfuryl chloride. This step is known to yield 2- and 4-chloropyridines from pyridine N-oxide itself.

If 2,4-dichloroisonicotinic acid ester could be formed, a selective hydrolysis or displacement of the 4-chloro group followed by introduction of the hydroxyl group at the 2-position would be required. The selective functionalization of polychlorinated pyridines is a well-established but often complex field.

Catalytic Innovations in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted pyridines has benefited significantly from these innovations. Transition-metal catalysis, in particular, has enabled novel disconnections and reaction pathways for pyridine ring formation and functionalization. nih.gov

For example, rhodium-catalyzed dearomative 1,4-acyl migratory rearrangement of 2-oxypyridines has been developed for the synthesis of N-substituted 2-pyridones. Transition metal-catalyzed cross-coupling reactions are also standard methods for functionalizing pre-existing pyridine rings, though building a highly substituted core from simple precursors is often more efficient.

Catalytic multicomponent reactions are also prominent. A two-pot, three-component synthesis of substituted pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. Such catalytic cascades allow for the rapid assembly of complex pyridine structures from simple starting materials.

In the context of this compound, a catalytic approach could be envisioned for the key C-C and C-N bond-forming steps in a cyclization or multi-component strategy. Furthermore, catalytic C-H activation and functionalization of a simpler pyridine precursor represents a state-of-the-art, though challenging, approach to installing the required chloro, hydroxyl, and carboxyl groups with high regioselectivity.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic scaffolds. nih.govresearchgate.net The synthesis of this compound could be envisaged through either the functionalization of a pre-existing pyridine ring or the construction of the ring itself via catalytic cyclization.

A plausible and modern approach involves the late-stage functionalization of a suitable isonicotinic acid precursor via C-H activation. One potential strategy could commence with 2-hydroxyisonicotinic acid (which exists in tautomeric equilibrium with 2-pyridone-4-carboxylic acid). The subsequent step would be a regioselective C-H chlorination at the 3-position. While direct C-H chlorination of this specific substrate is not documented, rhodium and palladium catalysts have shown efficacy in the C-H halogenation of related nitrogen heterocycles. For instance, rhodium(III) catalysts have been successfully employed for the regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorinating agent. acs.org This suggests that a similar strategy, perhaps with a suitable directing group, could be adapted for the C3-chlorination of a 2-hydroxypyridine derivative.

Alternatively, palladium-catalyzed C-H functionalization of pyridine N-oxides is a well-established method for introducing substituents at the C2 position. rsc.orgnih.govrsc.orgnih.gov One could envision a route starting from 3-chloroisonicotinic acid N-oxide. A palladium-catalyzed C2-hydroxylation could then be attempted, although direct hydroxylation can be challenging. More commonly, a C2-aryloxy or C2-alkoxy group is introduced via cross-coupling, which would then require a subsequent dealkylation or dearylation step to yield the desired 2-hydroxy functionality.

Another strategy involves the construction of the pyridine ring from acyclic precursors. Rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkynes has been demonstrated for the synthesis of multisubstituted pyridines. nih.govnih.gov By carefully selecting the appropriate substituted oxime and alkyne precursors, it might be feasible to construct the 3-chloro-2-hydroxy-substituted pyridine core in a convergent manner.

To illustrate the potential of these methods, the following table presents examples of transition metal-catalyzed functionalization of pyridine derivatives that are analogous to the proposed steps for the synthesis of this compound.

| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| [RhCpCl2]2 | 7-Azaindole | 1,2-Dichloroethane | 2-Chloro-7-azaindole | 85 | acs.org |

| Pd(OAc)2 | Pyridine N-oxide | Phenylboronic acid | 2-Phenylpyridine N-oxide | 98 | rsc.org |

| [RhCpCl2]2 | Acrylamide | Diphenylacetylene | Substituted Pyridone | 95 | nih.gov |

This table presents data for analogous reactions on related substrates to indicate the potential applicability of these methods.

Organocatalytic Approaches to Pyridine Functionalization

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis and functionalization of organic molecules. For the synthesis of this compound, organocatalytic methods could potentially be applied for the key chlorination and hydroxylation steps.

A particularly promising strategy for the introduction of the chlorine atom at the C3 position is the recently developed halogenation of pyridines via Zincke imine intermediates. chemrxiv.orgnsf.govnih.govnih.gov This method involves the ring-opening of a pyridine with a secondary amine and an activating agent (like triflic anhydride) to form a reactive Zincke imine. This intermediate then undergoes a highly regioselective electrophilic halogenation at the position corresponding to C3 of the original pyridine. Subsequent ring-closing regenerates the aromatic pyridine ring, now bearing a chlorine atom at the 3-position. This approach is notable for its mild conditions and high regioselectivity, making it an attractive option for the chlorination of a suitable isonicotinic acid derivative. chemrxiv.orgnih.gov

The direct organocatalytic hydroxylation of a pre-chlorinated pyridine at the C2 position is more challenging, and there is a scarcity of literature precedents for such a transformation. However, some general strategies for pyridine hydroxylation could be considered. One indirect approach involves the photochemical valence isomerization of pyridine N-oxides, which has been shown to yield C3-hydroxylated pyridines. nih.govacs.org While this method does not provide the desired C2-hydroxy isomer directly, it highlights the potential of non-metallic methods for pyridine hydroxylation. A more classical approach might involve the use of 2-aminopyridine (B139424) derivatives, which can be converted to 2-pyridones (the tautomer of 2-hydroxypyridines) via diazotization followed by hydrolysis.

The following table provides representative examples of organocatalytic or metal-free functionalizations of pyridines that could be relevant for the synthesis of this compound.

| Catalyst/Reagent | Substrate | Reagent | Product | Yield (%) | Reference |

| Tf2O, Pyrrolidine, NCS | 4-Phenylpyridine | N-Chlorosuccinimide (NCS) | 3-Chloro-4-phenylpyridine | 85 | chemrxiv.orgnsf.gov |

| UV light (254 nm) | 4-Cyanopyridine N-oxide | Water | 3-Hydroxy-4-cyanopyridine | 75 | nih.govacs.org |

This table presents data for analogous reactions on related substrates to indicate the potential applicability of these methods.

Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Hydroxyisonicotinic Acid

Electrophilic Aromatic Substitution (EAS) Patterns on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is generally sluggish compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comwikipedia.org Any reaction that does occur typically requires harsh conditions and directs incoming electrophiles to the C-3 or C-5 position (meta to the nitrogen). quora.comquora.com

The regiochemical outcome of any potential EAS reaction on 3-Chloro-2-hydroxyisonicotinic acid is determined by the directing effects of the existing substituents. The vacant positions available for substitution are C-5 and C-6.

Hydroxyl Group (-OH) at C-2: The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Due to its position at C-2, it would strongly direct an electrophile to C-5 (para). It also exists in tautomeric equilibrium with its corresponding pyridone form (3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid).

Chloro Group (-Cl) at C-3: The chlorine atom is a deactivating group due to its inductive electron withdrawal but is an ortho, para director via resonance. It would direct an incoming electrophile to C-5 (para).

Carboxylic Acid Group (-COOH) at C-4: This group is strongly deactivating and a meta director. It would direct an incoming electrophile to C-5 (meta).

Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for heteroaromatic compounds like pyridine, particularly when electron-withdrawing groups are present. wikipedia.org These reactions typically proceed via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

The SNAr mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

For pyridine derivatives, nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the ring nitrogen), as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgvaia.com In this compound, the chlorine atom is at the C-3 position. Nucleophilic attack at this position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. Consequently, standard SNAr reactions to displace the C-3 chlorine are not favored and are mechanistically difficult. Alternative pathways, such as those involving pyridyne intermediates, may be required for substitution at this position. nih.gov

Several factors influence the feasibility of an SNAr reaction:

Ring Activation: The pyridine nitrogen and the electron-withdrawing carboxylic acid group at C-4 activate the ring for nucleophilic attack in general. However, this activation is most pronounced at the C-2 and C-6 positions.

Position of the Leaving Group: As noted, the C-3 position of the chlorine atom is not electronically favored for the common addition-elimination SNAr mechanism. vaia.com

Leaving Group Ability: Chlorine is a reasonably good leaving group for SNAr reactions.

Given the unfavorable position of the chlorine atom, direct displacement by common nucleophiles (e.g., amines, alkoxides) is expected to be very slow or require exceptionally harsh conditions.

Tautomeric Equilibria and Prototropic Transformations

One of the most defining characteristics of the 2-hydroxypyridine (B17775) scaffold, present in this compound, is its existence in a tautomeric equilibrium.

Lactam-Lactim Tautomerism in 2-Hydroxypyridine Systems

The compound this compound can exist in two primary tautomeric forms: the hydroxy-pyridine (lactim) form and the pyridone (lactam) form. This phenomenon is known as lactam-lactim tautomerism. wikipedia.org

Lactim Form: this compound. This form contains a hydroxyl group at the C2 position and retains a fully aromatic pyridine ring.

Lactam Form: 3-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid. In this form, the proton has moved from the oxygen to the ring nitrogen, resulting in a carbonyl group (C=O) at the C2 position.

This equilibrium is a classic case of prototropic tautomerism. nih.gov While the lactim form has aromatic character, the lactam form can also exhibit aromaticity through delocalization of the nitrogen lone pair into the ring. chemtube3d.com For the parent 2-hydroxypyridine, the pyridone (lactam) form is generally the predominant tautomer in the solid state and in polar solvents. wikipedia.orgstackexchange.com

Computational and Spectroscopic Probing of Tautomeric Preferences

The position of the tautomeric equilibrium is investigated using a combination of spectroscopic and computational methods.

Spectroscopic Methods: UV/Vis spectroscopy is a powerful tool for quantifying the amounts of each tautomer in solution. semanticscholar.orgresearchgate.net The lactam and lactim forms have distinct absorption maxima. By comparing the spectrum of the compound to its N-methyl (fixed lactam) and O-methyl (fixed lactim) derivatives, the equilibrium constant can be determined. researchgate.net Infrared (IR) spectroscopy is also used to identify the tautomers; the lactam form shows a characteristic C=O stretching frequency, while the O-H stretch of the lactim is absent. wikipedia.orgnih.gov Advanced techniques like two-dimensional IR (2D IR) spectroscopy have been successfully used to identify and distinguish the lactam and lactim tautomers of 6-chloro-2-pyridone in aqueous solutions, a close structural analog. nih.govnih.gov This study revealed that for 6-chloro-2-pyridone, both tautomers coexist in D₂O, and their populations are temperature-dependent. nih.gov

Computational Studies: Density Functional Theory (DFT) and other ab initio calculations are used to predict the geometries and relative energies of the tautomers. nih.govrsc.org These studies help to understand the factors stabilizing one form over the other. For the parent 2-pyridone/2-hydroxypyridine system, calculations have shown that in the gas phase, the hydroxy (lactim) form is slightly more stable, but the pyridone (lactam) form becomes more stable in polar solvents. nih.govwayne.edu Calculations on 6-chloro-2-pyridone also predict that the lactim form becomes more stable relative to the lactam form when compared to the unsubstituted parent compound. amazonaws.com

Influence of Solvent and pH on Tautomeric Balance

The tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH.

Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the 2-hydroxypyridine (lactim) tautomer, whereas polar solvents, such as water and alcohols, favor the 2-pyridone (lactam) tautomer. wikipedia.orgstackexchange.com This is because the lactam form is significantly more polar than the lactim form and is therefore better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. wuxibiology.comacs.org The presence of water molecules can form hydrogen-bonded bridges between the N-H and C=O groups of the lactam, further stabilizing this form and shifting the equilibrium. wuxibiology.comresearchgate.net

Table 1: Effect of Solvent on the Tautomeric Equilibrium Constant (KT = [2-Pyridone]/[2-Hydroxypyridine]) for the Parent 2-Hydroxypyridine System

| Solvent | Dielectric Constant (ε) | KT | Reference |

| Gas Phase | 1 | 0.3 - 0.4 | wikipedia.org |

| Cyclohexane | 2.02 | 0.4 | nih.gov |

| Chloroform | 4.81 | 2.5 - 3.1 | wuxibiology.com |

| Acetonitrile | 37.5 | 10.9 | acs.org |

| Water | 80.1 | 900 | nih.gov |

Data compiled from multiple sources for the unsubstituted 2-hydroxypyridine/2-pyridone system to illustrate the general trend.

pH Influence: The pH of the solution will affect the ionization state of both the carboxylic acid group and the pyridine ring system of this compound. At low pH, the pyridine nitrogen can be protonated, while at high pH, the carboxylic acid and the hydroxy/N-H groups will be deprotonated. Each of these ionic species will have its own tautomeric preference, further complicating the equilibrium. The ionization constants (pKa) of the functional groups are key determinants of the species present at a given pH. rsc.org

Pericyclic Reactions and Rearrangements

While pyridine rings can undergo various transformations, including rearrangements and, under specific conditions, participate in pericyclic reactions, such reactions are not widely reported in the literature for the specific class of 3-chloro-2-hydroxyisonicotinic acids. The reactivity is dominated by the functional groups and the inherent tautomerism of the 2-hydroxypyridine core. rsc.org Photochemical rearrangements of related pyridine N-oxides to form oxazepine intermediates are known, but this represents a different class of starting material. acs.org

Theoretical and Computational Investigations of 3 Chloro 2 Hydroxyisonicotinic Acid

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-chloro-2-hydroxyisonicotinic acid, these studies would provide a detailed picture of its electron distribution and bonding characteristics.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. epstem.net

For substituted nicotinic acid derivatives, studies have shown that the presence of electron-withdrawing or -donating groups significantly influences the HOMO and LUMO energy levels. epstem.net In the case of this compound, the chlorine atom and the hydroxyl group, both attached to the pyridine (B92270) ring, would have a substantial impact on the electronic properties.

The charge distribution within the molecule can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Parameter | Expected Value/Range | Significance |

| HOMO Energy | Negative value, influenced by substituents | Indicates electron-donating ability |

| LUMO Energy | Less negative or positive value | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Several eV | Relates to chemical stability and reactivity |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

The aromaticity of the pyridine ring in this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values typically indicating aromaticity. nih.gov The HOMA index, on the other hand, is based on the geometric parameters of the ring, comparing them to an ideal aromatic system. nih.gov

Studies on substituted pyridines and diazines have demonstrated that the type and position of substituents can significantly alter the degree of aromaticity. nih.govrsc.org The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating potential of the hydroxyl group, would create a complex electronic environment affecting the delocalization of π-electrons in the pyridine ring.

Computational Prediction of Reaction Pathways and Energetics

Computational methods are powerful tools for elucidating reaction mechanisms, identifying transition states, and predicting the feasibility of chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for studying the structure and reactivity of molecules. epstem.net By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of transition states—the high-energy intermediates that connect reactants and products.

For a molecule like this compound, DFT could be employed to study various reactions, such as decarboxylation, substitution of the chlorine atom, or reactions involving the hydroxyl group. The calculated energy barriers associated with the transition states would provide insights into the reaction kinetics.

From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, indicate the spontaneity of a transformation. A negative ΔG suggests that the reaction is thermodynamically favorable.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Definition | Significance |

| Activation Energy (Ea) | Energy barrier to be overcome for a reaction to occur | Determines the reaction rate |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during a reaction | Indicates if a reaction is endothermic or exothermic |

| Gibbs Free Energy of Reaction (ΔG) | Maximum reversible work that may be performed by a system | Indicates the spontaneity of a reaction |

Note: The values for these parameters would be specific to the reaction being studied and are presented here conceptually.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable carboxylic acid group, MD simulations can explore its conformational landscape.

By simulating the molecule's motion at a given temperature, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a crystal lattice. The simulations can also provide insights into the intramolecular hydrogen bonding possibilities between the hydroxyl and carboxylic acid groups.

Conformational Landscapes in Solution and Solid State: An Uncharted Territory

For related compounds, such as 3-chloroisonicotinic acid, studies on conformational polymorphism in the solid state have been conducted. These investigations reveal that different crystal forms can arise from variations in the molecule's three-dimensional arrangement. However, without the 2-hydroxy group, the conformational possibilities and resulting crystal packing of 3-chloroisonicotinic acid would differ significantly from the target compound. The presence of the hydroxyl group introduces the potential for additional intramolecular hydrogen bonding and different intermolecular interactions, which would fundamentally alter its conformational preferences.

Intermolecular Interactions and Self-Assembly: Insights from Analogs

Direct crystallographic data for this compound, which would provide definitive insights into its intermolecular interactions and self-assembly in the solid state, is not available in open-access crystallographic databases.

Studies on similar molecules, such as cocrystals of other carboxylic acids and pyridine derivatives, highlight the importance of hydrogen bonding and other non-covalent interactions in determining their supramolecular structures. rsc.org For instance, the carboxylic acid and pyridine moieties readily form strong hydrogen bonds, which are key drivers in the formation of larger assemblies. mdpi.com In the case of this compound, one would anticipate strong hydrogen bonds involving the carboxylic acid group, the hydroxyl group, and the pyridine nitrogen. The chlorine atom could also participate in weaker halogen bonding interactions. However, without experimental data, the specific motifs of these interactions remain speculative.

Prediction of Spectroscopic Signatures: A Lack of Correlative Data

The prediction of spectroscopic signatures through computational methods is a powerful tool for structural confirmation, especially when correlated with experimental data.

Theoretical NMR and IR Spectral Calculations: A Feasible but Undocumented Approach

Density Functional Theory (DFT) is a common and effective method for calculating the nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic molecules. nanobioletters.comnih.govchemrxiv.org These calculations can predict the chemical shifts of protons and carbons in NMR spectra and the vibrational frequencies of functional groups in IR spectra. For this compound, it would be theoretically straightforward to perform such calculations to predict its spectroscopic characteristics.

Derivatization and Synthetic Utility of 3 Chloro 2 Hydroxyisonicotinic Acid

Synthesis of Esters, Amides, and Hydrazides of the Carboxylic Acid

The carboxylic acid moiety at the C-4 position of the pyridine (B92270) ring is a prime site for modification, readily undergoing conversion to esters, amides, and hydrazides, which are crucial intermediates for drug discovery and materials science.

Esterification: The synthesis of esters from 3-chloro-2-hydroxyisonicotinic acid can be achieved through standard acid-catalyzed esterification, known as the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This reaction typically involves treating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is reversible, and the equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Amidation: The conversion of the carboxylic acid to amides is another fundamental transformation. Direct amidation can be accomplished by reacting the acid with an amine using a variety of coupling reagents designed to activate the carboxyl group. libretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with a primary or secondary amine to furnish the corresponding amide in high yield.

Hydrazide Synthesis: Hydrazides are key precursors for the synthesis of numerous five-membered heterocycles, such as pyrazoles and oxadiazoles, and are also found in many biologically active compounds. The most direct route to the hydrazide of this compound involves the reaction of its corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O). nih.gov This nucleophilic acyl substitution reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcoholic solvent. nih.gov An analogous process for producing isonicotinic acid hydrazide from isonicotinamide (B137802) involves refluxing with hydrazine hydrate in alcohol for several hours, achieving high yields. masterorganicchemistry.com

Table 1: General Conditions for Carboxylic Acid Derivatization

| Derivative | Reagents | Typical Conditions |

|---|---|---|

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol masterorganicchemistry.comlibretexts.org |

| Amide | 1. SOCl₂ 2. Amine (e.g., R'R''NH) | 1. Formation of acid chloride 2. Reaction with amine libretexts.org | | Hydrazide | Hydrazine Hydrate (H₂N-NH₂·H₂O) | Reflux in alcohol (from corresponding ester) nih.gov |

This table presents generalized synthetic conditions. Specific substrates may require optimization.

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C-2 position provides another handle for synthetic modification, primarily through etherification and esterification, which can significantly alter the molecule's electronic properties and steric profile.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. A demonstrated example on a closely related substrate, 2-chloro-3-hydroxypyridine (B146414), shows the synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. researchgate.net The reaction proceeds by treating 2-chloro-3-hydroxypyridine with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), followed by the addition of 2-chloro-1,1,1-trifluoroethane (B1216089) and refluxing the mixture. researchgate.net This method is directly applicable to this compound, although protection of the carboxylic acid might be necessary depending on the reaction conditions.

Esterification of the Hydroxyl Group: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. This reaction is distinct from the esterification of the carboxylic acid group and allows for the introduction of a different acyl group at the C-2 position, leading to a diester derivative if the carboxylic acid is also esterified.

Table 2: Example of Hydroxyl Group Etherification

| Starting Material | Reagents | Product | Yield | Reference |

|---|

This reaction on an analogous compound demonstrates the feasibility of etherifying the hydroxyl group.

Transformations Involving the Pyridine Nitrogen (e.g., N-alkylation, N-oxidation)

The pyridine nitrogen atom, with its lone pair of electrons, is nucleophilic and can undergo reactions such as N-alkylation and N-oxidation.

N-alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This transformation imparts a positive charge on the ring, significantly altering the reactivity of the molecule. The reaction typically involves heating the pyridine derivative with an excess of the alkylating agent. For 2-pyridone derivatives, O-alkylation is often competitive and can be favored to achieve aromatization of the pyridone ring. nih.gov

N-oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common and useful transformation that introduces a unique N-O functionality. arkat-usa.org This group can act as an electron donor, influence the regioselectivity of electrophilic substitutions, and serve as a protecting group. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and effective. arkat-usa.org Other reagents include hydrogen peroxide in acetic acid, or more advanced systems like hydrogen peroxide with a methyltrioxorhenium (MTO) catalyst. arkat-usa.org The N-oxidation of nicotinic acid to its N-oxide has been achieved in excellent yield using m-CPBA. arkat-usa.org

Table 3: Common Reagents for Pyridine N-Oxidation

| Reagent System | Notes | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | High yields for many substituted pyridines. | arkat-usa.org |

| H₂O₂ / Acetic Acid | A classical and cost-effective method. | arkat-usa.org |

| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic system, effective for electron-poor pyridines. | arkat-usa.org |

Further Functionalization of the Pyridine Ring

Beyond derivatizing the existing functional groups, the pyridine ring itself can be further substituted, allowing for the synthesis of polysubstituted pyridine derivatives.

Introduction of Additional Halogens or Other Substituents

Electrophilic aromatic substitution on the pyridine ring of this compound is a viable strategy for introducing new substituents. The directing effects of the existing groups (hydroxyl, chloro, and carboxyl) will govern the position of the incoming electrophile. For 2-hydroxypyridines, electrophilic substitution typically occurs at the 3- or 5-position. Given the presence of a chloro group at C-3, the C-5 position is the most likely site for substitution. This is demonstrated by the nitration of 3-chloro-2-hydroxypyridine (B189369), which yields 3-chloro-2-hydroxy-5-nitropyridine. nih.gov This indicates that nitration of this compound would also likely occur at the C-5 position.

Regioselectivity Control in Multi-functionalization

Control of regioselectivity is paramount when dealing with a multi-functionalized substrate. The inherent directing effects of the substituents on the this compound scaffold provide a degree of built-in control. The activating, ortho,para-directing hydroxyl group at C-2 strongly directs incoming electrophiles to the C-5 position, as the C-3 position is already blocked. The deactivating, meta-directing carboxylic acid at C-4 also directs to the C-5 position (meta to itself). This convergence of directing effects makes the C-5 position the primary site for electrophilic attack, ensuring high regioselectivity in reactions like nitration or further halogenation.

Application as a Building Block in Complex Heterocyclic Synthesis

The diverse functional handles on this compound make it an excellent starting material for constructing more elaborate heterocyclic systems. The chlorine atom, particularly, serves as a good leaving group for nucleophilic aromatic substitution or as a handle for palladium-catalyzed cross-coupling reactions.

For instance, the related compound 3-chloro-2-hydrazinopyridine, synthesized from 2,3-dichloropyridine (B146566) and hydrazine hydrate, is used to prepare a variety of hydrazone derivatives by condensation with aldehydes. google.comgoogle.com These hydrazones are precursors to fused heterocyclic systems like triazolopyridines. Similarly, the hydrazide derived from this compound could be cyclized with various reagents to form fused pyrazole (B372694), oxadiazole, or triazole ring systems attached to the pyridine core.

Furthermore, the combination of the chloro and hydroxyl groups can be exploited in cyclization reactions. 2-Chloro-3-hydroxypyridine has been used as a key intermediate in the synthesis of tricyclic benzo masterorganicchemistry.comnih.govfuropyridines, demonstrating how these functionalities can be leveraged to build fused ring systems through palladium-mediated reactions. sigmaaldrich.comsigmaaldrich.com

Role in the Construction of Fused Pyridine Systems

The strategic placement of reactive sites in this compound, which exists in tautomeric equilibrium with 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The presence of the chlorine atom, the hydroxyl (or oxo) group, and the carboxylic acid allows for a range of cyclization strategies.

Research into related 2-oxo-pyridine-3-carboxylic acids has demonstrated their utility in synthesizing fused systems like triazole-functionalized 2-pyridones. nih.gov For instance, the nitrogen of the pyridone ring can be alkylated, and the carboxylic acid can be activated to participate in cyclization reactions. While direct examples for the 4-carboxylic acid analogue are scarce in readily available literature, the chemical principles remain applicable.

One potential synthetic route towards fused systems involves the reaction of the pyridone tautomer with bifunctional reagents. For example, a reaction with a hydrazine derivative could lead to the formation of a pyrazolo[4,3-c]pyridine core. The carboxylic acid could be converted to an ester or an amide, and the chlorine atom could be a site for nucleophilic substitution, setting the stage for subsequent intramolecular cyclization reactions to form additional rings.

Another approach could involve the reaction of the hydroxyl group and the adjacent ring carbon. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by an intramolecular cyclization, could lead to the formation of fused systems such as pyrido[2,3-b]pyrans or related heterocycles. The reactivity of the chlorine atom can be exploited in transition metal-catalyzed cross-coupling reactions to introduce further diversity and build complex polycyclic frameworks.

Precursor for Pharmacologically Relevant Scaffolds (focusing on chemical synthesis, not biological outcomes)

The 3-chloro-2-hydroxypyridine core is a feature in various molecules of medicinal interest. The derivatization of this compound allows for the synthesis of a variety of scaffolds that are recognized for their pharmacological potential. The synthetic focus here is on the chemical transformations that enable the construction of these molecular frameworks.

The carboxylic acid group at the 4-position is a key handle for modification. It can be readily converted into a wide range of functional groups, including esters, amides, and hydrazides. These derivatives can then undergo further transformations. For example, the synthesis of 4-chloro-pyridine-2-carboxylic acid hydrazide from the corresponding methyl ester has been reported, highlighting a common synthetic pathway. chemicalbook.com A similar transformation with the subject compound would yield 3-chloro-2-hydroxyisonicotinic hydrazide, a versatile intermediate for constructing scaffolds containing pyrazole or triazole rings.

Furthermore, the chlorine atom at the 3-position can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material. For instance, the reaction with different amines would lead to a library of 3-amino-2-hydroxyisonicotinic acid derivatives, which are valuable precursors for more complex heterocyclic systems.

The combination of these derivatization strategies provides a powerful platform for the synthesis of diverse molecular scaffolds. For example, the carboxylic acid can be coupled with an amino acid or a peptide fragment, while the chlorine atom is substituted with a different functional group, leading to complex molecules with potential applications in drug discovery.

Advanced Methodologies and Future Research Directions

Green Chemistry Principles in the Synthesis of 3-Chloro-2-hydroxyisonicotinic Acid

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. Key areas of focus include the use of solvent-free reactions, sustainable catalysis, and strategies to maximize atom economy and minimize waste.

Solvent-Free Reactions and Sustainable Catalysis

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. For the synthesis of pyridine (B92270) derivatives, solvent-free approaches have been successfully employed, suggesting their potential applicability to the production of this compound. ijarsct.co.inrsc.orgresearchgate.netnih.gov For instance, the Hantzsch pyridine synthesis, a well-known method for preparing pyridine derivatives, has been adapted to solvent-free conditions using catalysts like Wells-Dawson heteropolyacids.

Sustainable catalysis is another cornerstone of green synthesis. The use of reusable and non-toxic catalysts can significantly reduce the environmental footprint of a chemical process. For pyridine synthesis, various catalysts have been explored, including triflic acid (HOTf) in solvent-free conditions, which has shown high efficiency. rsc.org Research into biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also presents a promising avenue for the sustainable production of muconic acids, which are precursors to various commodity chemicals. rsc.org The development of biocatalytic routes for the synthesis of this compound or its precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a fundamental principle of green chemistry. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful. In the context of synthesizing halogenated pyridines, it is essential to design synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. chemrxiv.orgyoutube.comgoogle.comnih.gov

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final this compound molecule. |

| E-Factor | The mass ratio of waste to the desired product. | Aiming for a low E-factor by minimizing byproducts, solvent waste, and catalyst residues in the production process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | Optimizing the entire process to reduce the overall material input required to produce a kilogram of this compound. |

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for seamless scale-up. beilstein-journals.orgwiley-vch.dersc.orggoogle.com While specific applications to this compound are not yet widely reported, the principles of flow chemistry are highly relevant to its potential large-scale production.

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry can facilitate this scale-up process by allowing for continuous operation, which can lead to higher throughput and more consistent product quality. vcu.edu The modular nature of flow reactors also allows for easier process optimization by enabling the rapid screening of reaction parameters such as temperature, pressure, and residence time.

For reactions involving halogenation and carboxylation, which are key steps in the potential synthesis of this compound, flow chemistry has been shown to be particularly advantageous. google.comacs.org For instance, continuous flow carboxylation reactions can be performed at low temperatures with excellent heat transfer, leading to higher yields and fewer impurities. google.com

Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.orgresearchgate.netnih.govnih.govacs.orgnih.govjst.go.jpnih.govresearchgate.netdovepress.comresearchgate.netect-journal.kz These methods can be employed to design novel derivatives of this compound with improved properties and to predict their reactivity and stability.

In silico Prediction of Reactivity and Stability

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to build predictive models that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govacs.orgjst.go.jpresearchgate.netresearchgate.net By analyzing the electronic and steric properties of substituted isonicotinic acid derivatives, it is possible to predict how modifications to the this compound scaffold will affect its reactivity and stability.

Virtual screening of large chemical libraries allows for the rapid identification of potential new derivatives with desired properties. nih.govnih.gov This approach can significantly accelerate the discovery of novel compounds by prioritizing the synthesis and testing of the most promising candidates. For instance, in silico screening has been successfully used to identify new enzyme inhibitors based on pyridine carboxylic acid isomers. dovepress.com

| Computational Method | Application in the Design of this compound Derivatives |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a biological target. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the activity and properties of new analogs based on their chemical structure. |

| Virtual Screening | Rapidly screening large libraries of virtual compounds to identify potential new derivatives with desired characteristics. |

Emerging Applications in Material Science and Supramolecular Chemistry

The unique molecular architecture of this compound, featuring a combination of a carboxylic acid, a hydroxyl group, a pyridine nitrogen atom, and a chlorine substituent on an aromatic ring, makes it a compound of significant interest for advanced applications in material science and supramolecular chemistry. These functional groups provide multiple sites for coordination with metal ions and for establishing a variety of strong and weak intermolecular interactions, such as hydrogen and halogen bonds. This versatility allows for the rational design of complex, multidimensional structures with potentially novel properties. While direct applications of this specific molecule are emerging, its structural motifs are analogous to those found in well-studied building blocks for functional materials.

Design of Coordination Polymers or Metal-Organic Frameworks

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials—such as porosity, stability, and catalytic activity—are highly dependent on the geometry of the metal center and the structure of the organic linker.

Although extensive research detailing the use of this compound as a primary linker in CPs or MOFs is not yet prevalent, its molecular structure presents it as a highly promising candidate for the synthesis of such materials. The potential arises from its multiple coordination sites, which can lead to the formation of robust and dimensionally diverse frameworks. For instance, related isonicotinate derivatives, such as 3-aminoisonicotinate, have been successfully used to construct three-dimensional MOFs with interesting magnetic properties and solvent-sensing capabilities researchgate.net. Similarly, other hydroxy- and carboxylate-bearing pyridine ligands like 6-hydroxypicolinic acid have been employed to synthesize 3D manganese(II) coordination polymers mdpi.com.

The functional groups on this compound offer several potential coordination modes:

Carboxylate Group: The deprotonated carboxylic acid can act as a mono-, bi-, or polydentate ligand, bridging multiple metal centers in various fashions (e.g., syn-anti bridging) to build extended networks mdpi.com.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring provides an additional, distinct coordination site, enabling the formation of polynuclear structures and increasing the dimensionality of the resulting framework.

Hydroxyl Group: The ortho-hydroxyl group can also participate in metal coordination, potentially forming chelate rings with the adjacent carboxylate group, which can enhance the stability of the resulting framework.

Chloro Group: While less common as a primary coordination site, the chlorine atom can influence the electronic properties of the ligand and the framework, and in some cases, participate in weak interactions with metal centers.

The combination of these groups allows for the possibility of creating frameworks with complex topologies and functionalities.

| Functional Group | Coordination Behavior | Potential Role in Framework |

|---|---|---|

| Carboxylate (-COO⁻) | Monodentate, Bidentate (Chelating, Bridging) | Primary linker, connects metal centers to form 1D, 2D, or 3D networks. |

| Pyridine Nitrogen | Monodentate | Secondary linking site, increases framework connectivity and dimensionality. |

| Hydroxyl (-OH) | Monodentate, Bridging | Can form chelate rings with the carboxylate group to stabilize metal nodes; can also act as a bridging ligand. |

Self-Assembly and Crystal Engineering Studies

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The ability of this compound to participate in a variety of directional non-covalent interactions makes it an excellent building block for supramolecular self-assembly. The strategic placement of hydrogen bond donors and acceptors, coupled with the presence of a halogen atom, allows for the formation of predictable supramolecular synthons—robust and recurring patterns of intermolecular interactions.

The study of analogous molecules, such as 3-chloro-4-hydroxyphenylacetic acid, highlights the utility of this combination of functional groups in crystal engineering to create multicomponent crystals with tailored properties mdpi.com. The primary interactions that can guide the self-assembly of this compound include:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor and can form strong, directional O-H···O dimers. Furthermore, the hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen serve as acceptors. This competition and interplay can lead to the formation of complex hydrogen-bonded networks, such as chains, tapes, or sheets researchgate.net. The carboxylic acid-pyridine heterosynthon is a particularly robust and well-studied interaction in crystal engineering mdpi.com.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, forming directional C-Cl···O or C-Cl···N interactions with Lewis basic sites on adjacent molecules. This type of interaction is increasingly being used as a tool in the rational design of crystal structures mdpi.com.

These interactions can be exploited to control the crystallization process and produce materials with specific desired architectures and physical properties.

| Synthon Type | Interacting Groups | Resulting Motif |

|---|---|---|

| Hydrogen Bond (Homosynthon) | Carboxylic Acid Dimer (O-H···O) | Forms dimeric units, a common motif in carboxylic acids. |

| Hydrogen Bond (Heterosynthon) | Carboxylic Acid···Pyridine Nitrogen (O-H···N) | Creates chains or tapes. |

| Hydrogen Bond (Heterosynthon) | Hydroxyl···Carbonyl Oxygen (O-H···O) | Links molecules into extended networks. |

| Halogen Bond | C-Cl···O (Carbonyl) or C-Cl···N (Pyridine) | Provides directional control over crystal packing. |

| π-π Stacking | Pyridine Ring···Pyridine Ring | Contributes to the stabilization of layered structures. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-hydroxyisonicotinic acid, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves halogenation or hydroxylation of isonicotinic acid derivatives. For example, chlorination at the 3-position can be achieved using POCl₃ or SOCl₂ under reflux, while hydroxylation at the 2-position may require selective protection/deprotection strategies. Optimization includes adjusting reaction time (e.g., 6–12 hours), temperature (80–120°C), and stoichiometry (1.2–2.0 equivalents of chlorinating agents). Purity is monitored via TLC (silica gel, mobile phase: ethyl acetate/hexane 1:1) and confirmed by HPLC .

Q. How can researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ ~8.5 ppm for pyridinic protons, δ ~160 ppm for carboxylic carbon).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch).

- HPLC : Reverse-phase C18 column with UV detection at 254 nm for purity assessment (>95%).

- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (e.g., C₆H₄ClNO₂ requires C: 45.74%, H: 2.56%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Stability studies should include periodic HPLC analysis to detect degradation products (e.g., dechlorination or decarboxylation). Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) provides precise bond lengths and angles. Key steps:

- Crystal growth via slow evaporation in ethanol/water.

- Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement with SHELXL-2018/3 to achieve R-factor < 0.05.

- Validate hydrogen bonding (e.g., O-H···O interactions) to confirm hydroxyl and carboxylic acid positions .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. IR) for derivatives of this compound?

- Answer : Cross-validate using complementary techniques:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns.

- X-ray Powder Diffraction (XRPD) : Detect polymorphic variations affecting spectral data .

Q. How can researchers design assays to evaluate the bioactivity of this compound against bacterial targets?

- Answer :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth at concentrations 1–256 µg/mL.

- Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric assays (λ = 340 nm for NADPH consumption).

- Cytotoxicity : Validate selectivity via MTT assay on mammalian cell lines (e.g., HEK293) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction pathways.

- PubChem Data : Leverage canonical SMILES (C1=CN=CC(=C1C(=O)O)ClO) for in silico docking studies .

Q. How should researchers handle discrepancies in toxicity profiles reported for halogenated isonicotinic acid derivatives?

- Answer : Conduct tiered toxicity testing:

- Acute Toxicity : OECD Guideline 423 (oral administration in rodents).

- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.

- Chronic Exposure : Follow EPA guidelines for 90-day subchronic studies, focusing on hepatic and renal biomarkers. Cross-reference with structural analogs (e.g., 5-Chloro-6-isopropoxynicotinic acid) for mechanistic insights .

Methodological Notes

- Citing Evidence : Citations follow format, corresponding to the provided evidence index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.